molecular formula C6H6ClNO2 B12871248 1-(4-Chloro-5-methylisoxazol-3-yl)ethanone

1-(4-Chloro-5-methylisoxazol-3-yl)ethanone

Cat. No.: B12871248
M. Wt: 159.57 g/mol
InChI Key: YJOCVUYXOUHTKE-UHFFFAOYSA-N
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Description

1-(4-Chloro-5-methylisoxazol-3-yl)ethanone is an isoxazole-derived compound featuring a ketone group at the 3-position and substituents including a chlorine atom at the 4-position and a methyl group at the 5-position of the heterocyclic ring. Isoxazoles are aromatic heterocycles containing oxygen and nitrogen, which confer unique electronic and steric properties. Its structural features suggest applications in pharmaceuticals or agrochemicals, where isoxazole motifs are common in bioactive molecules.

Properties

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

1-(4-chloro-5-methyl-1,2-oxazol-3-yl)ethanone

InChI

InChI=1S/C6H6ClNO2/c1-3(9)6-5(7)4(2)10-8-6/h1-2H3

InChI Key

YJOCVUYXOUHTKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chloro-5-methylisoxazol-3-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-chloro-3-methyl-1,2-oxazole, the compound can be synthesized by reacting it with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, yielding the desired product after purification.

Industrial Production Methods

In an industrial setting, the synthesis of 1-(4-Chloro-5-methylisoxazol-3-yl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent production quality. Industrial methods also emphasize the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-5-methylisoxazol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea under mild conditions.

Major Products Formed

    Oxidation: 4-Chloro-5-methylisoxazole-3-carboxylic acid.

    Reduction: 1-(4-Chloro-5-methylisoxazol-3-yl)ethanol.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-5-methylisoxazol-3-yl)ethanone has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-methylisoxazol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-Chloro-5-methylisoxazol-3-yl)ethanone with structurally related ethanone derivatives, emphasizing substituent effects, physicochemical properties, and reactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name (IUPAC) Molecular Formula Molar Mass (g/mol) Key Substituents Predicted/Reported Properties Reference
1-(4-Chloro-5-methylisoxazol-3-yl)ethanone C₆H₆ClNO₂ 159.58 4-Cl, 5-Me, isoxazole ring Not explicitly reported; inferred
1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone C₁₂H₁₁NO₂ 201.22 3-Ph, 5-Me, isoxazole ring Discontinued commercial availability
1-[3-(4-Chlorophenyl)-5-(methoxymethyl)-4-isoxazolyl]ethanone C₁₃H₁₂ClNO₃ 265.69 3-(4-Cl-Ph), 5-(MeO-Me), isoxazole ring Density: 1.245 g/cm³; pKa: -5.71
2-Bromo-1-(3-(4-fluorophenyl)-5-methylisoxazol-4-yl)ethanone C₁₂H₉BrFNO₂ 298.11 4-Br, 3-(4-F-Ph), 5-Me, isoxazole ring Commercial availability (AldrichCPR)
1-(2-Chloro-4-methylthiazol-5-yl)ethanone C₆H₆ClNOS 175.64 2-Cl, 4-Me, thiazole ring Not reported; thiazole vs. isoxazole
1-(2-Chlorophenyl)ethanone C₈H₇ClO 154.60 2-Cl-Ph (no heterocycle) Simpler structure; aromatic ketone

Key Comparative Analyses:

Heterocyclic Core Modifications Isoxazole vs. Thiazole: The substitution of isoxazole (O and N) with thiazole (S and N) alters electronic properties. Phenyl vs. Alkyl Substituents: Compounds with phenyl groups (e.g., 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone) demonstrate increased molecular weight and steric bulk compared to alkyl-substituted derivatives, which may reduce solubility but improve binding to hydrophobic targets .

Substituent Effects on Reactivity Halogen Position and Type: The 4-chloro substituent in the target compound is electron-withdrawing, stabilizing the isoxazole ring via inductive effects. In contrast, bromo-substituted analogs (e.g., 2-Bromo-1-(3-(4-fluorophenyl)-5-methylisoxazol-4-yl)ethanone) offer superior leaving-group ability, favoring nucleophilic substitution reactions . Methoxymethyl vs. Methyl: The methoxymethyl group in 1-[3-(4-Chlorophenyl)-5-(methoxymethyl)-4-isoxazolyl]ethanone introduces polarity, likely enhancing aqueous solubility compared to the target compound’s methyl group .

Physicochemical Properties Density and Boiling Points: The methoxymethyl-substituted compound (1.245 g/cm³) is denser than the target compound (inferred to be ~1.2 g/cm³), while its predicted boiling point (412.9°C) reflects increased molecular complexity . Acidity (pKa): The target compound’s chloro substituent may lower its pKa compared to non-halogenated analogs, though exact data are unavailable. The methoxymethyl derivative’s pKa (-5.71) suggests weak acidity, typical for ketones with electron-withdrawing groups .

Synthetic Accessibility Halogenated ethanones (e.g., 1-(3-bromophenyl)ethanone in ) are intermediates in cross-coupling reactions (e.g., Suzuki), whereas the target compound’s chloro group may limit such reactivity but offers cost-effective synthesis .

Research Implications and Gaps

  • Thermodynamic Data : Computational studies (e.g., density functional theory, as in ) could predict thermochemical properties, bridging gaps in experimental data .

Biological Activity

1-(4-Chloro-5-methylisoxazol-3-yl)ethanone is an isoxazole derivative that has garnered attention due to its potential biological activities. This compound features a chloro-substituted aromatic ring and a ketone functional group, which contribute to its unique reactivity and biological profile. The following sections detail its synthesis, biological activities, and relevant research findings.

  • Molecular Formula : CHClNO
  • Molecular Weight : Approximately 172.59 g/mol
  • Structure : Contains a five-membered heterocyclic ring with one nitrogen and one oxygen atom.

Synthesis Methods

The synthesis of 1-(4-Chloro-5-methylisoxazol-3-yl)ethanone can be achieved through various methods, often involving the reaction of appropriate starting materials under controlled conditions. The specific synthetic pathways may vary based on desired yields and purity levels.

Biological Activities

Research indicates that isoxazole derivatives, including 1-(4-Chloro-5-methylisoxazol-3-yl)ethanone, exhibit a range of biological activities:

Antimicrobial Activity

1-(4-Chloro-5-methylisoxazol-3-yl)ethanone has shown effectiveness against various bacterial strains. Isoxazole derivatives are often evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Isoxazole Derivatives

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
1-(4-Chloro-5-methylisoxazol-3-yl)ethanoneE. coliTBD
1-(4-Chloro-5-methylisoxazol-3-yl)ethanoneS. aureusTBD
1-(4-Chloro-5-methylisoxazol-3-yl)ethanoneC. albicansTBD

The specific MIC values for 1-(4-Chloro-5-methylisoxazol-3-yl)ethanone against these organisms are yet to be fully established but are expected to be comparable to other isoxazole derivatives that have demonstrated significant antibacterial activity.

Anticancer Activity

Recent studies have explored the anticancer potential of isoxazole derivatives, including compounds structurally related to 1-(4-Chloro-5-methylisoxazol-3-yl)ethanone. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Evaluation

In a study assessing the anticancer activity of several isoxazole derivatives, compounds were screened against lung, colorectal, and breast cancer cell lines. Notably, some derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating promising anticancer activity.

The biological activity of 1-(4-Chloro-5-methylisoxazol-3-yl)ethanone may be attributed to its ability to interact with specific biological targets within cells, potentially inhibiting key enzymes or pathways involved in microbial growth or cancer cell proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of 1-(4-Chloro-5-methylisoxazol-3-yl)ethanone:

Table 2: Comparison of Isoxazole Derivatives

Compound NameStructure CharacteristicsNotable Biological Activities
1-(4-Chloro-5-methylisoxazol-3-yl)ethanoneChloro and methyl substitutions on isoxazole ringAntimicrobial, Anticancer
1-(4-Chloro-3-methylisoxazol-5-yl)ethanoneDifferent positioning of chloro and methyl groupsVaries in biological activity
1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]EthanoneAdditional phenyl group increases lipophilicityPotentially enhanced activity

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